2,2',3,3',4,5,6,6'-Octachlorobiphenyl
Overview
Description
2,2',3,3',4,5,6,6'-Octachlorobiphenyl is a useful research compound. Its molecular formula is C12H2Cl8 and its molecular weight is 429.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.94e-10 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reductive Dechlorination by Microorganisms
Anaerobic microorganisms have demonstrated the capability to dechlorinate polychlorinated biphenyls, including octachlorobiphenyl congeners. This process, known as reductive dechlorination, involves the removal of chlorine atoms from the PCBs, thereby reducing their toxicity and environmental persistence. One study highlighted the metabolic fate of 2,3,5,6-tetrachlorobiphenyl, which was dechlorinated to less chlorinated biphenyls over time by unacclimated methanogenic pond sediment (Van Dort & Bedard, 1991).
Synthesis and Characterization for Organic Semiconductors
Research has explored the synthesis and characterization of compounds related to octachlorobiphenyl for potential use as organic semiconductors. These studies focus on creating and evaluating molecules with specific structures and properties suitable for applications in electronic devices. For instance, the synthesis and evaluation of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers revealed their potential as p-channel organic semiconductors, indicating the role of π-conjugated systems derived from PCBs in semiconductor applications (Kashiki et al., 2011).
Environmental Impact and Degradation
The environmental impact of octachlorobiphenyl and its degradation pathways have been extensively studied. Research includes the synthesis of octa- and nonachlorobiphenyl isomers for identifying and quantifying these compounds in environmental samples, such as commercial PCB mixtures and human breast milk (Mullin et al., 1981). Furthermore, the study of the solubility of PCBs in various solvent mixtures provides insights into their environmental behavior and potential for bioaccumulation (Li & Andren, 1994).
Metabolism and Bacterial Degradation
The metabolism and bacterial degradation of PCBs, including octachlorobiphenyl, have been investigated to understand how these compounds are broken down in the environment and living organisms. Studies have shown that certain bacterial strains can metabolize PCB isomers, leading to their conversion into less harmful substances. This research offers potential strategies for bioremediation of PCB-contaminated sites (Furukawa et al., 1979).
Mechanism of Action
Target of Action
2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.
Mode of Action
This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a protein that plays a crucial role in maintaining the circadian rhythm.
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues . This property can lead to bioaccumulation and biomagnification, potentially resulting in harmful health effects.
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl’s action include the disruption of normal circadian rhythms . This can lead to various health issues, including sleep disorders, metabolic syndrome, and cardiovascular disease.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl. For instance, the compound’s lipophilic nature means that it can persist in the environment for a long time, especially in fatty tissues . Additionally, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl is known to interact with various enzymes and proteins. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,5,6,6’-Octachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXNVASVVVNNDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074166 | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-73-7 | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,6,6'-Octachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,5,6,6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7AX4L8DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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